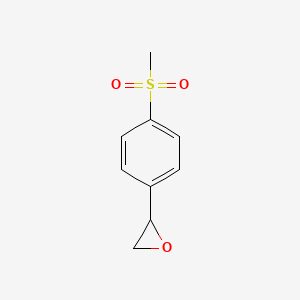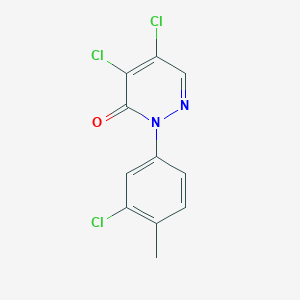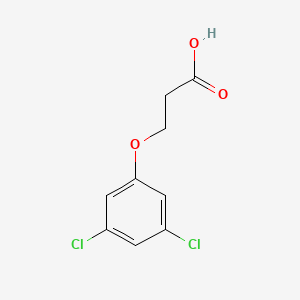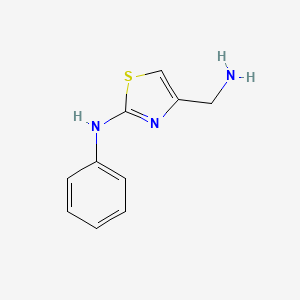![molecular formula C13H21N3O B3372952 2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline CAS No. 937689-61-7](/img/structure/B3372952.png)
2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline
Vue d'ensemble
Description
2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is an organic compound with the molecular formula C13H21N3O It is a derivative of aniline and piperazine, featuring an ethoxy linkage between the aniline and piperazine moieties
Safety and Hazards
The safety information for “2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
A structurally similar compound has been reported to target the protein s100b . The role of S100B protein is diverse, including regulation of protein phosphorylation, cell growth, and intracellular signal transduction.
Mode of Action
If it indeed targets S100B like its structurally similar compound, it might interact with this protein and modulate its activity .
Biochemical Pathways
If it interacts with S100B, it could potentially influence pathways where S100B is involved, such as the NF-kB pathway, which plays a crucial role in immune and inflammatory responses .
Result of Action
If it indeed interacts with S100B, it might influence the cellular processes where S100B is involved, such as cell growth and intracellular signal transduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline typically involves the reaction of 4-methylpiperazine with 2-chloroethanol to form 2-(4-methylpiperazin-1-yl)ethanol. This intermediate is then reacted with 2-nitroaniline under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines from nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of polymers and other materials with specific electronic or mechanical properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, aiding in the understanding of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethanol
- 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline
- 2-(4-Methylpiperazin-1-yl)ethanol
Uniqueness
2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is unique due to its specific ethoxy linkage and the presence of both aniline and piperazine moieties. This structural combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-11-17-13-5-3-2-4-12(13)14/h2-5H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKLCWCAHUOZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Thiophen-2-yl)ethynyl]aniline](/img/structure/B3372883.png)
![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)
![6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B3372889.png)



![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)

![1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3372937.png)



![2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3372963.png)

